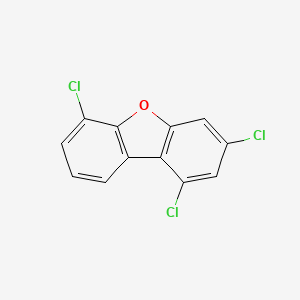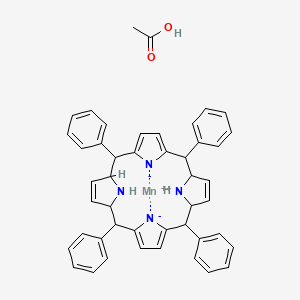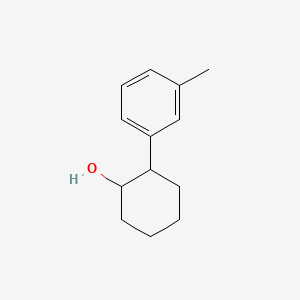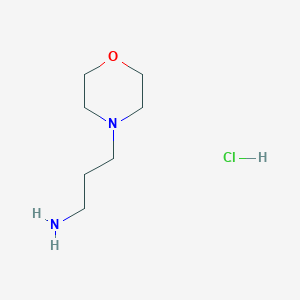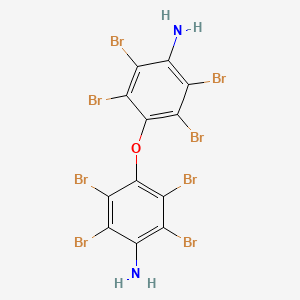
4,4'-oxybis-2,3,5,6-tetrabromo-Benzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine is a brominated flame retardant compound. It is known for its high molecular weight and its application in the synthesis of polybrominated diphenyl ethers, which are used as flame retardants in various consumer products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine typically involves the bromination of 4,4’-oxybis-Benzenamine. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of 4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the formation of substituted derivatives.
Oxidation Reactions: Can be oxidized under specific conditions to form quinones or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution Reactions: Substituted derivatives of 4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine.
Oxidation Reactions: Quinones or other oxidized products.
Scientific Research Applications
4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of polybrominated diphenyl ethers.
Biology: Studied for its potential effects on biological systems, including its role as an environmental pollutant.
Medicine: Investigated for its potential toxicological effects and its impact on human health.
Industry: Widely used as a flame retardant in consumer products to enhance fire safety.
Mechanism of Action
The mechanism of action of 4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine involves its interaction with various molecular targets and pathways. As a flame retardant, it works by releasing bromine radicals that interfere with the combustion process, thereby inhibiting the spread of fire .
Comparison with Similar Compounds
Similar Compounds
4,4’-oxybis-Benzenamine: The parent compound, which lacks the bromine atoms.
Polybrominated Diphenyl Ethers: A class of compounds that includes 4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine as an intermediate.
Uniqueness
4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine is unique due to its high bromine content, which enhances its flame retardant properties compared to other similar compounds .
Properties
Molecular Formula |
C12H4Br8N2O |
|---|---|
Molecular Weight |
831.4 g/mol |
IUPAC Name |
4-(4-amino-2,3,5,6-tetrabromophenoxy)-2,3,5,6-tetrabromoaniline |
InChI |
InChI=1S/C12H4Br8N2O/c13-1-5(17)11(6(18)2(14)9(1)21)23-12-7(19)3(15)10(22)4(16)8(12)20/h21-22H2 |
InChI Key |
FRNQBIOEFIVZQG-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)N)Br)Br)Br)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



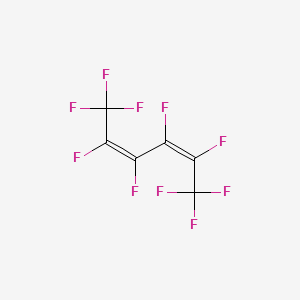
![1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B13409415.png)
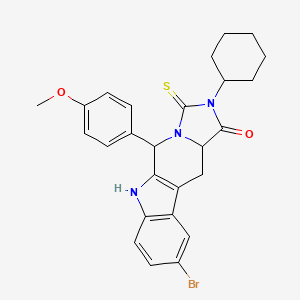
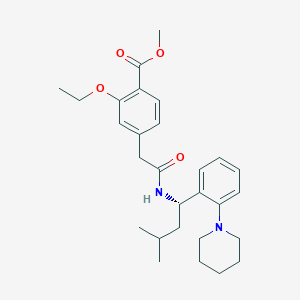
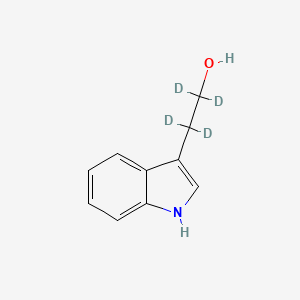
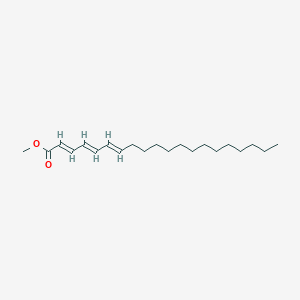
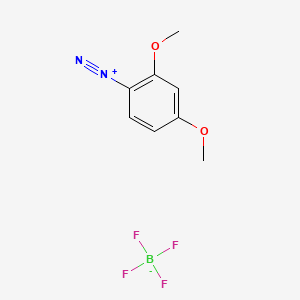
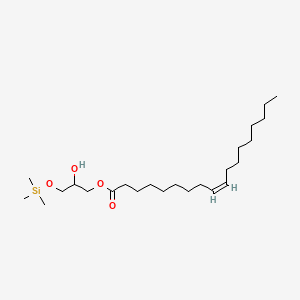
![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13409454.png)
